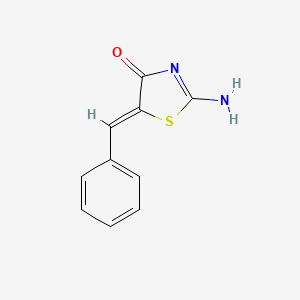

(Z)-5-Benzylidene-2-iminothiazolidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14230-00-3 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(5Z)-2-amino-5-benzylidene-1,3-thiazol-4-one |

InChI |

InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6- |

InChI Key |

SRILECHSVYTLLS-VURMDHGXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Z 5 Benzylidene 2 Iminothiazolidin 4 One and Its Analogues

Antimicrobial Activity

Derivatives of 5-benzylidene-2-iminothiazolidin-4-one have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The introduction of various substituents on the benzylidene ring has been a common strategy to modulate the antimicrobial potency.

Studies have shown that some of these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown higher potency than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against various bacterial strains. mdpi.comresearchgate.net Some derivatives have also been found to be effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com

In addition to antibacterial effects, these compounds have also displayed promising antifungal activity against various fungal species. researchgate.net The mechanism of antimicrobial action is thought to involve the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds may inhibit enzymes like E. coli MurB, which is involved in bacterial cell wall synthesis. mdpi.comresearchgate.net

Anticancer Activity

The anticancer potential of (Z)-5-Benzylidene-2-iminothiazolidin-4-one derivatives has been a significant area of investigation. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines while exhibiting lower toxicity towards normal cells. nih.gov

Research has identified that analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) can effectively induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy drugs like paclitaxel. nih.gov Furthermore, these thiazolidinone analogs appear not to be substrates for P-glycoprotein, a protein often responsible for multidrug resistance in cancer. nih.gov

The mechanism of anticancer action is multifaceted. Some derivatives have been found to act as inhibitors of key enzymes involved in cell cycle regulation and proliferation, such as glycogen (B147801) synthase kinase-3β (GSK-3β). plos.orgnih.gov The introduction of different substituents on the benzylidene ring can significantly influence the anticancer potency and selectivity. mdpi.com For example, studies on 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one have demonstrated its ability to decrease the production of reactive oxygen species (ROS) and induce apoptosis in human cancer cell lines. mdpi.com

In Silico Prediction of ADMET Properties in a Research Context

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify candidates with favorable pharmacokinetic profiles and to avoid late-stage failures. In silico (computational) methods are increasingly used in a research context to predict these properties for novel compounds like this compound and its derivatives.

Computational tools and models can predict a range of ADMET parameters. For thiazolidinone derivatives, studies have been conducted to evaluate their drug-likeness based on criteria such as Lipinski's Rule of Five. plos.orgresearchgate.net These predictions help in assessing the potential oral bioavailability of the compounds.

In silico ADMET studies on various thiazolidinone analogs have provided valuable insights:

Absorption: Parameters like human intestinal absorption are predicted to understand how well the compound might be absorbed from the gastrointestinal tract. bohrium.com

Distribution: Predictions of blood-brain barrier permeability are important for compounds targeting the central nervous system. bohrium.com

Metabolism: Computational models can predict the potential for metabolism by cytochrome P450 enzymes, which is a major determinant of drug clearance.

Excretion: Properties related to the elimination of the compound from the body are assessed.

Toxicity: A range of toxicity endpoints can be predicted, including potential carcinogenicity, mutagenicity, and hepatotoxicity. nih.gov

For instance, in silico ADMET analysis of thiazolidine (B150603) derivatives has been used to design new inhibitors of PIM1 kinase, a target in cancer therapy, showing that the designed compounds had advantages in terms of intestinal absorption and toxicity over initial lead compounds. bohrium.com Similarly, ADMET predictions for thiazolidinone-based chalcone (B49325) derivatives have confirmed their druglike properties in the context of Alzheimer's disease research. nih.gov These computational studies are instrumental in guiding the synthesis and further experimental evaluation of the most promising this compound derivatives in a research setting. researchgate.netresearchgate.net

Table of Compounds

Structure Activity Relationship Sar Studies of Z 5 Benzylidene 2 Iminothiazolidin 4 One Derivatives

Summary of Findings

(Z)-5-Benzylidene-2-iminothiazolidin-4-one is a privileged chemical scaffold with a straightforward and versatile synthesis, primarily via Knoevenagel condensation. Its derivatives exhibit a remarkable range of biological activities, including potent and selective enzyme inhibition (GSK-3β, tyrosinase), receptor agonism (S1P1), and significant antimicrobial and anti-inflammatory properties. The specific biological profile can be finely tuned by modifying the substitution patterns on the core structure.

Future Perspectives and Research Directions

The diverse pharmacological profile of (Z)-5-benzylidene-2-iminothiazolidin-4-ones warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Exploring new derivatives through combinatorial chemistry and structure-based drug design could uncover novel therapeutic agents for a variety of diseases, from autoimmune disorders and cancer to infectious diseases. Further mechanistic studies are also needed to fully elucidate how these compounds interact with their biological targets.

Density Functional Theory Dft Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) calculations are computational methods used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. While specific DFT studies focused solely on the parent compound (Z)-5-benzylidene-2-iminothiazolidin-4-one are not extensively detailed in the provided search results, such computational studies are frequently applied to this class of compounds to complement experimental findings.

Researchers use DFT to:

Optimize the molecular geometry and confirm the stability of the (Z)-isomer over the (E)-isomer.

Calculate theoretical vibrational frequencies (IR spectra) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Perform molecular docking simulations, which use the calculated molecular structure to predict how the compound will bind to the active site of a target enzyme, such as tyrosinase or MurD ligase. nih.govresearchgate.net These simulations help to rationalize the observed inhibitory activity and guide the design of new, more potent analogs.

For example, in studies of related antimicrobial agents, docking analyses were performed on enzymes like E. coli MurB and C. albicans CYP51 to elucidate the mechanism of action at the molecular level. nih.govresearchgate.net

4 7.3. Advancements in Synthetic Methodologies for Broader Chemical Space Exploration.

Strategies for Lead Optimization and Enhancement of Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to improve the desirable properties of a promising compound. For the (Z)-5-benzylidene-2-iminothiazolidin-4-one series, several strategies can be employed to enhance potency and selectivity, guided by structure-activity relationship (SAR) studies and computational modeling.

One of the primary strategies involves the modification of substituents on the benzylidene ring. The nature, position, and number of substituents on this aromatic ring have been shown to significantly influence biological activity. For instance, in the development of selective GSK-3β inhibitors, molecular docking studies guided the synthesis of a series of compounds with various substitutions on the benzylidene moiety. nih.gov This approach allows for the fine-tuning of interactions with the target protein's binding site, potentially increasing potency and selectivity.

Furthermore, the thiazolidinone ring itself can be a target for modification. While the core structure is often essential for activity, subtle changes can lead to improved properties. This includes the synthesis of related heterocyclic systems or the introduction of substituents at the N-3 position of the ring. nih.gov The introduction of fragments like a carboxylic group or its derivatives at the N-3 position has been identified as a promising direction for optimization. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in guiding these optimization efforts. nih.gov These in silico techniques can predict how different structural modifications will affect the binding affinity and selectivity of the compound for its target, allowing for a more rational design of new derivatives. By prioritizing the synthesis of compounds with a higher probability of success, these computational approaches can significantly streamline the lead optimization process.

A summary of lead optimization strategies is presented in the table below.

| Strategy | Rationale | Example Application |

| Modification of Benzylidene Ring Substituents | To enhance interactions with the target's binding site and modulate physicochemical properties. | Synthesis of derivatives with varied substituents to improve selectivity for GSK-3β. nih.gov |

| Alteration of the 2-Imino Substituent | To introduce new pharmacophoric features and modify properties like lipophilicity and hydrogen bonding. | Introduction of different groups to explore a wider range of biological activities. aip.org |

| Modification of the Thiazolidinone Core | To fine-tune the scaffold's properties and explore novel heterocyclic systems. | Introduction of substituents at the N-3 position to improve pharmacological effects. nih.gov |

| Computational Modeling | To rationally design new derivatives and predict their binding affinity and selectivity. | Use of molecular docking to guide the design of selective inhibitors. nih.gov |

Exploration of Multi-Target or Dual-Target Approaches for Complex Diseases

Complex diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involve multiple pathological pathways. Consequently, drugs that can modulate more than one target simultaneously—multi-target or dual-target agents—are gaining significant interest. The this compound scaffold, with its demonstrated activity against a variety of targets, is an excellent candidate for the development of such agents.

The inherent ability of some 5-ene-4-thiazolidinones to interact with multiple targets has been noted, although this can sometimes lead to a lack of selectivity. nih.gov However, this characteristic can be harnessed to design compounds that intentionally engage with two or more targets relevant to a specific disease. For example, a compound that inhibits both a protein kinase and an enzyme involved in inflammatory pathways could be beneficial in treating certain types of cancer.

Research has already identified derivatives of the 2-iminothiazolidin-4-one core with activity against diverse targets such as S1P1 receptors, which are involved in autoimmune diseases, and GSK-3β, a kinase implicated in several conditions including Alzheimer's disease and diabetes. nih.govacs.orgacs.org This provides a strong foundation for designing dual-target inhibitors. For instance, a hybrid molecule could be designed to incorporate the structural features required for interacting with both GSK-3β and another relevant kinase, such as CDK-2. nih.gov

In the context of infectious diseases, the development of agents that can overcome drug resistance is a major priority. Some 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown efficacy against resistant bacterial strains. nih.gov A multi-target approach could involve designing a compound that not only inhibits a key bacterial enzyme like MurB but also disrupts another essential process, such as biofilm formation, thereby providing a more robust antimicrobial effect. nih.gov

The exploration of multi-target agents based on the this compound scaffold will require a combination of medicinal chemistry, computational biology, and comprehensive pharmacological testing. The initial design can be guided by overlaying the pharmacophores required for activity at each target. Subsequent synthesis and screening against multiple targets will be necessary to identify and optimize dual-acting compounds.

A table of potential multi-target applications is provided below.

| Disease Area | Potential Target Combination | Rationale |

| Cancer | Kinase A + Kinase B (e.g., GSK-3β and CDK-2) | To inhibit multiple signaling pathways involved in tumor growth and proliferation. nih.gov |

| Neurodegenerative Diseases | GSK-3β + Monoamine Oxidase (MAO) | To address both tau pathology and neurotransmitter imbalances in conditions like Alzheimer's disease. |

| Infectious Diseases | Bacterial Enzyme (e.g., MurB) + Biofilm Formation | To create a more effective antimicrobial agent that can combat resistant bacteria. nih.gov |

| Autoimmune Diseases | S1P1 Receptor + Pro-inflammatory Cytokine Production | To modulate the immune response through multiple mechanisms. acs.orgacs.org |

Integration of Cutting-Edge Computational Techniques in Rational Design

Computational chemistry has become an indispensable tool in the rational design and optimization of this compound derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are widely employed to predict binding affinities, understand interaction mechanisms, and guide synthetic efforts. rsc.orgnih.gov

Molecular docking is frequently used to screen virtual libraries of compounds against specific biological targets and to analyze their binding modes. researchgate.net For example, derivatives have been docked against cyclooxygenase (COX)-2, with results indicating that specific substitutions on the benzylidene and imino groups could fit well within the enzyme's binding pocket. researchgate.net Similar docking studies have been performed to design selective inhibitors for Glycogen (B147801) Synthase Kinase 3β (GSK-3β), leading to the synthesis of compounds with nanomolar inhibitory activity. nih.gov Other targets investigated via docking include TNF-α, epidermal growth factor receptor (EGFR), the receptor for advanced glycation end products (RAGE), E. coli MurB, and Candida albicans CYP51. rsc.orgtijer.orgnih.govnih.gov

Beyond simple docking, molecular dynamics (MD) simulations provide deeper insights into the stability of ligand-receptor complexes over time. researchgate.netnih.gov For instance, 100-nanosecond MD simulations have been used to confirm the stability of 4-thiazolidinone-based inhibitors bound to the RAGE V-domain. researchgate.netnih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of the design process. researchgate.netnih.gov These calculations help to identify candidates with favorable drug-like properties early on, ensuring that synthetic efforts are focused on compounds with a higher probability of success in later developmental stages. tijer.orgnih.gov For example, designed compounds have been screened to ensure they comply with the Lipinski and Veber rules for drug-likeness. dergipark.org.tr

Table 2: Application of Computational Techniques in Drug Design

| Computational Technique | Application | Example Target(s) | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to a receptor's active site. | GSK-3β, COX-2, TNF-α, RAGE, EGFR, MurB, CYP51 | rsc.orgnih.govtijer.orgnih.govnih.govdergipark.org.tr |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. | RAGE V-domain | researchgate.netnih.gov |

| ***In Silico* ADMET Prediction** | Estimates the pharmacokinetic and toxicity profiles of compounds. | General drug-likeness and toxicity screening. | researchgate.netnih.govdergipark.org.tr |

| QSAR Analysis | Correlates the chemical structure of compounds with their biological activity. | Antimicrobial activity analysis. | nih.gov |

Investigation of Novel Biological Targets and Therapeutic Applications

Derivatives of this compound have been investigated for a wide array of biological activities, demonstrating the scaffold's versatility. The ability to modify the core structure at multiple positions allows for the fine-tuning of activity against various therapeutic targets. mdpi.com

Anti-inflammatory Activity: A significant area of research has been the development of these compounds as anti-inflammatory agents. Derivatives have been designed as inhibitors of TNF-α and cyclooxygenase (COX)-2, key mediators of inflammation. researchgate.netrsc.org Some compounds were found to inhibit inducible nitric oxide synthase (iNOS) activity and the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced cells. nih.gov

Anticancer Activity: The 4-thiazolidinone (B1220212) scaffold is present in several anticancer agents, and numerous derivatives of the title compound have been evaluated for their antiproliferative effects. nih.govnih.gov They have been designed as inhibitors of epidermal growth factor receptor (EGFR) and Glycogen Synthase Kinase 3β (GSK-3β), both of which are implicated in cancer pathways. nih.govtijer.org One study reported a series of 2,5-diaryliminothiazolidin-4-ones with potent activity against A549 (lung), H460 (lung), and HT29 (colon) cancer cell lines, with one compound showing significantly greater potency than the reference drug sorafenib. nih.gov

Antimicrobial Activity: The search for new antimicrobial agents has led to the evaluation of 5-benzylidene-2-iminothiazolidin-4-ones against a range of pathogens. nih.govnih.gov Studies have reported compounds with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like E. coli. nih.govnih.gov The antifungal potential has also been explored, with some derivatives showing better activity than ketoconazole (B1673606) against several fungal strains. nih.gov Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of enzymes like E. coli MurB, while the antifungal effect could be due to the inhibition of CYP51. nih.govnih.gov

Other Therapeutic Areas: The therapeutic potential of this scaffold extends to other areas. A novel class of 2-imino-thiazolidin-4-one derivatives was identified as potent and selective agonists of the S1P1 receptor, which is a target for treating autoimmune disorders. nih.govacs.org Additionally, derivatives of the related (Z)-5-benzylidenethiazolidine-2,4-dione have been identified as potent tyrosinase inhibitors, suggesting applications in treating hyperpigmentation disorders. nih.gov

Table 3: Investigated Biological Targets and Therapeutic Applications

| Therapeutic Area | Biological Target(s) | Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | TNF-α, COX-2, iNOS | Inhibition of pro-inflammatory mediators like NO and PGE2. | sciprofiles.comrsc.orgnih.gov |

| Anticancer | EGFR, GSK-3β | Potent antiproliferative activity against various human cancer cell lines. | nih.govtijer.orgnih.govnih.gov |

| Antimicrobial | E. coli MurB, C. albicans CYP51 | Broad-spectrum activity against bacteria (including resistant strains) and fungi. | nih.govnih.govnih.gov |

| Autoimmune Disorders | S1P1 Receptor | Potent and selective agonism, leading to lymphocyte sequestration. | nih.govacs.org |

| Dermatology | Tyrosinase | Inhibition of melanogenesis, potential for treating hyperpigmentation. | nih.gov |

Q & A

Q. What are the standard synthetic routes for (Z)-5-Benzylidene-2-iminothiazolidin-4-one, and how is its structure confirmed?

The compound is typically synthesized via a base-catalyzed condensation reaction. For example, benzaldehyde derivatives react with 2-thioxothiazolidin-4-one precursors under reflux in solvents like ethanol or methanol, using sodium hydroxide or sodium acetate as a base . Structural confirmation relies on spectroscopic methods:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

- NMR (¹H and ¹³C) provides details on proton environments (e.g., benzylidene protons at δ 7.2–8.0 ppm) and carbon connectivity .

- Mass spectrometry (LCMS) confirms molecular ion peaks (e.g., [M+H]+) .

Q. What methodologies are used to assess the purity and physical properties of this compound?

- Melting point analysis (e.g., 236–279°C for related thiazolidinones) provides preliminary purity assessment .

- Elemental analysis (C, H, N, S) validates stoichiometric composition .

- Chromatographic techniques (TLC, HPLC) monitor reaction progress and isolate pure products .

Q. How are basic biological activities (e.g., antimicrobial) evaluated for this compound?

- Agar diffusion assays test antimicrobial activity against bacterial/fungal strains, with zones of inhibition measured .

- Minimum inhibitory concentration (MIC) values are determined via broth microdilution .

- Antioxidant activity is assessed using DPPH radical scavenging assays .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and enantiomeric purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalyst screening : Transition metals (e.g., ZnCl₂) or ionic liquids can improve regioselectivity .

- Microwave-assisted synthesis reduces reaction time (e.g., from 7 hours to 30 minutes) .

Q. What strategies address contradictions in reported biological activities (e.g., variable MIC values)?

- Standardized assay conditions : Control variables like inoculum size, pH, and solvent (DMSO vs. water) to ensure reproducibility .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation at the benzylidene ring) to clarify bioactivity trends .

- Target validation : Use molecular docking or CRISPR-Cas9 knockout models to confirm mechanism of action .

Q. How is the compound’s selectivity as an mPGES-1 inhibitor validated against COX-1/COX-2 isoforms?

- In vitro enzyme assays : Measure IC₅₀ values for human recombinant mPGES-1 and COX-1/COX-2 using ELISA-based PGE₂ detection .

- Cell-based models : Compare PGE₂ suppression in LPS-stimulated macrophages (mPGES-1-dependent) vs. platelet-rich plasma (COX-1-dependent) .

- Selectivity ratios : Calculate ratios (e.g., IC₅₀ COX-2/IC₅₀ mPGES-1) to quantify isoform specificity .

Q. What advanced techniques resolve spectral ambiguities in structural characterization?

- 2D NMR (COSY, HSQC, HMBC) clarifies proton-carbon correlations, especially for stereoisomers .

- X-ray crystallography determines absolute configuration and crystal packing .

- Computational chemistry : DFT calculations predict NMR shifts and optimize geometry for Z/E isomer differentiation .

Q. How are solubility and stability challenges addressed in formulation studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH-dependent stability : Conduct accelerated degradation studies under acidic/basic conditions .

- Lyophilization : Improve shelf life by converting to a stable lyophilized powder .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.